molecular formula C15H18ClNO B1424889 2-Methyl-4-[(3-methylphenyl)methoxy]aniline hydrochloride CAS No. 1258641-26-7

2-Methyl-4-[(3-methylphenyl)methoxy]aniline hydrochloride

Cat. No. B1424889
M. Wt: 263.76 g/mol
InChI Key: XSIMPOHCMVBPQI-UHFFFAOYSA-N
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Description

“2-Methyl-4-[(3-methylphenyl)methoxy]aniline hydrochloride”, also known as MMMA, is a chemical compound with a molecular formula of C15H18ClNO . It has a molecular weight of 263.77 .


Molecular Structure Analysis

The InChI code for “2-Methyl-4-[(3-methylphenyl)methoxy]aniline hydrochloride” is 1S/C15H17NO.ClH/c1-11-4-3-5-13(8-11)10-17-14-6-7-15(16)12(2)9-14;/h3-9H,10,16H2,1-2H3;1H . This indicates the molecular structure of the compound.

The compound is stored at room temperature .

Scientific Research Applications

Genotoxic Activities of Aniline and its Metabolites

  • Aniline hydrochloride and its metabolites have been studied for their potential genotoxic effects, which might explain the occurrence of spleen tumors in rats. Most studies do not indicate the potential of aniline to induce gene mutations. The carcinogenic effects in rats' spleen are thought to be the result of chronic high-dose damage leading to oxidative stress, rather than a direct genotoxic mechanism (Bomhard & Herbold, 2005).

Pharmacological Properties of Related Compounds

  • Osthole, a natural product found in several medicinal plants, demonstrates multiple pharmacological actions, including neuroprotective, immunomodulatory, and anticancer activities. This review highlights the potential of osthole as a multitarget alternative medicine, showcasing the diverse applications of aniline derivatives in medicinal chemistry (Zhang, Leung, Cheung, & Chan, 2015).

Environmental and Toxicological Studies

  • Studies on 2,4-D herbicide, a chlorophenoxyacetic acid derivative, offer insights into environmental contamination and potential toxicological impacts. These studies emphasize the need for further research on the molecular biology of toxicology, especially in relation to gene expression and pesticide degradation, highlighting the environmental implications of aniline derivatives (Zuanazzi, Ghisi, & Oliveira, 2020).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

2-methyl-4-[(3-methylphenyl)methoxy]aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO.ClH/c1-11-4-3-5-13(8-11)10-17-14-6-7-15(16)12(2)9-14;/h3-9H,10,16H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSIMPOHCMVBPQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC(=C(C=C2)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-[(3-methylphenyl)methoxy]aniline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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